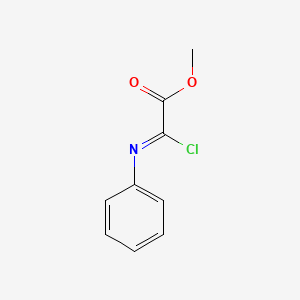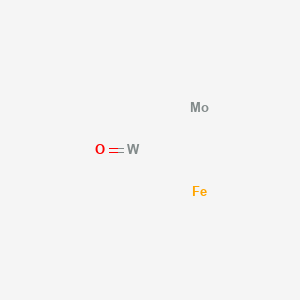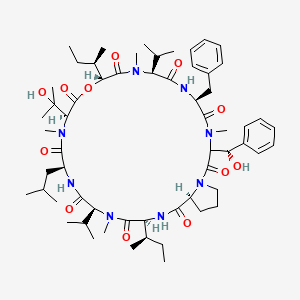
Aureobasidin E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aureobasidin E is a cyclic depsipeptide antibiotic isolated from the black yeast-like fungus Aureobasidium pullulans This compound is known for its potent antifungal properties and is structurally related to other members of the aureobasidin family, such as Aureobasidin A
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aureobasidin E involves the assembly of its cyclic depsipeptide structure through a series of peptide bond formations and cyclization reactions. The process typically starts with the synthesis of linear peptide precursors, which are then cyclized to form the final cyclic structure. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. Protecting groups are employed to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Aureobasidium pullulans strains. The fermentation conditions are optimized to maximize the yield of the compound, including the control of pH, temperature, and nutrient supply. After fermentation, the compound is extracted and purified using chromatographic techniques to obtain the desired purity and potency.
化学反应分析
Types of Reactions
Aureobasidin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, which may exhibit different biological activities and properties.
科学研究应用
Aureobasidin E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic depsipeptides and their synthetic methodologies.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Explored as a potential antifungal agent for treating fungal infections, particularly those caused by resistant strains.
Industry: Utilized in the development of antifungal coatings and preservatives for various products.
作用机制
Aureobasidin E exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of complex sphingolipids in fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The compound specifically targets the enzyme’s active site, preventing the formation of inositol phosphorylceramide and thereby compromising the cell membrane’s structural integrity .
相似化合物的比较
Similar Compounds
Aureobasidin A: Another member of the aureobasidin family with similar antifungal properties.
Myriocin: An inhibitor of serine palmitoyltransferase, another enzyme involved in sphingolipid biosynthesis.
Fumonisin B1: Inhibits ceramide synthase, affecting sphingolipid metabolism.
Uniqueness
Aureobasidin E is unique due to its specific inhibition of inositol phosphorylceramide synthase, which is not targeted by many other antifungal agents. This specificity makes it a valuable tool for studying sphingolipid biosynthesis and for developing targeted antifungal therapies.
属性
CAS 编号 |
144302-34-1 |
|---|---|
分子式 |
C60H92N8O12 |
分子量 |
1117.4 g/mol |
IUPAC 名称 |
(6S,9S,12R,15S,18S,21S,24S,27S)-6-benzyl-12,24-bis[(2R)-butan-2-yl]-3-[(S)-hydroxy(phenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1 |
InChI 键 |
CCOLHNQBJDUNIC-IJYBSRRDSA-N |
手性 SMILES |
CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C(C(=O)N2CCC[C@H]2C(=O)N1)[C@H](C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
规范 SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
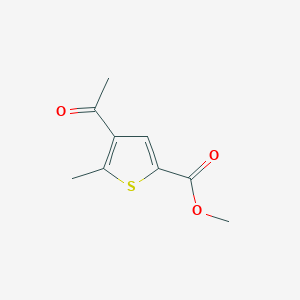
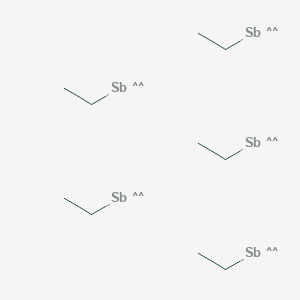
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
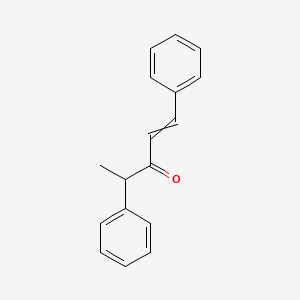
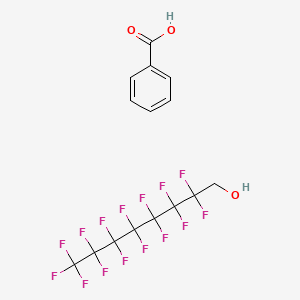

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

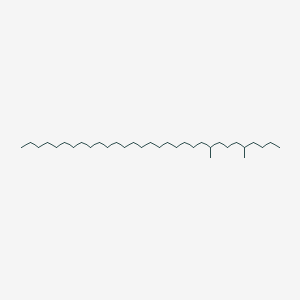
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)

